Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate
Description
Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family
Properties
Molecular Formula |
C27H20N2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H20N2O2/c1-17-12-13-20(15-18(17)2)24-16-22(21-9-3-4-10-23(21)29-24)27(30)31-25-11-5-7-19-8-6-14-28-26(19)25/h3-16H,1-2H3 |
InChI Key |
LKQKIHVZRLCDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=C4N=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an appropriate nucleophile is performed . Another method involves the condensation of quinoline-4-carboxylic acid with 3,4-dimethylphenylamine under acidic conditions, followed by esterification with quinolin-8-ol .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and minimal environmental impact . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carbinol derivatives .
Scientific Research Applications
Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A simpler derivative with similar chemical properties but less complex structure.
3,4-Dimethylphenylquinoline: Shares the dimethylphenyl group but lacks the ester linkage.
Quinolin-8-ol: A related compound with a hydroxyl group at the 8-position, known for its chelating properties.
Uniqueness
Quinolin-8-yl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to its combination of the quinoline scaffold with the 3,4-dimethylphenyl group and the ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
